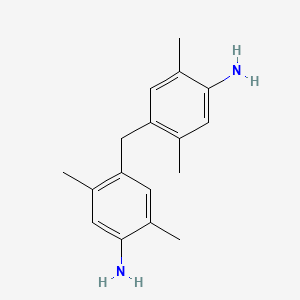

4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline often involves routes that can include the Schiff bases reduction method or various coupling reactions to introduce functional groups into aromatic rings. For instance, compounds with similar structural motifs have been synthesized using the Schiff bases reduction route, where intermolecular hydrogen bonding plays a crucial role in stabilizing the molecular structure (Ajibade & Andrew, 2021). Other methods involve the use of bioorthogonal reactions for the introduction of functionalities into peptides, demonstrating the molecule's utility in peptide modification (Forbes et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds structurally related to 4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline is characterized by specific intermolecular interactions that stabilize their conformation. Intermolecular hydrogen bonding and secondary intermolecular interactions are common, affecting the compound's physical and chemical behaviors (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

These molecules participate in a variety of chemical reactions, including bioorthogonal reactions that allow for the modification of peptides and proteins without interfering with native biological processes (Forbes et al., 2016). The presence of the amino group and dimethylbenzyl moiety offers reactive sites for such modifications.

Physical Properties Analysis

The physical properties of these compounds are influenced by their molecular structure, where hydrogen bonding and molecular interactions play a significant role in their solubility, melting points, and crystalline forms. The orthorhombic and monoclinic crystal systems of similar compounds underline the effect of molecular packing on the physical properties (Ajibade & Andrew, 2021).

Aplicaciones Científicas De Investigación

Biochemical Properties and Metabolism

3:4-Dimethylaniline, a structurally related compound, demonstrates carcinogenic properties and has been studied for its metabolic effects in rats. These studies provide insights into the metabolism of aromatic amines and their potential biological impacts (Boyland & Sims, 1959).

Molecular Structure and Synthesis

Research on molecules similar to 4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline, such as 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, provides insights into their molecular structures and synthesis pathways. These studies contribute to the understanding of asymmetric units and intermolecular bonding, relevant for the synthesis of compounds like azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).

Electrosynthesis and Electrochemical Behavior

Investigations into the anodic oxidation of N,N-dimethylaniline, which is structurally related, shed light on the formation of compounds like 4,4'-methylenebis(N,N-dimethylaniline). Understanding these electrochemical processes is critical for the synthesis and modification of such compounds (Michida, Osawa, & Yamaoka, 2001).

Polymerization and Material Science

The electrochemical oxidation of 2,5-dimethylaniline has been studied to produce polymers displaying characteristics of polyaniline. These findings are significant for material science, especially in the context of conducting polymers and their applications (Geniés & Noël, 1990).

Drug Design and Molecular Interaction

Research on compounds like 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, which shares structural similarity, has implications in drug design, particularly in disrupting protein complexes involved in cell regulation. This is crucial for developing therapeutic agents targeting specific cellular mechanisms (Shouksmith et al., 2015).

Photophysical Properties

Studies on related compounds like 4-(4-dimesitylboryl)aniline and 4-(4-dimesitylboryl)-3,5-dimethylaniline offer insights into their unique solid-state structures and photophysical properties. This research is vital for understanding the optical properties of these molecules, which can be leveraged in various applications such as optoelectronics and molecular electronics (Sudhakar, Mukherjee, & Thilagar, 2013).

Molecular Logic Gates

The design of molecular logic gates using compounds like 4-amino-1,8-naphthalimide in combination with derivatives including para-N,N-dimethylaniline, demonstrates the potential of these molecules in developing advanced molecular electronics and sensors (Sammut et al., 2022).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[(4-amino-2,5-dimethylphenyl)methyl]-2,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2/c1-10-7-16(18)12(3)5-14(10)9-15-6-13(4)17(19)8-11(15)2/h5-8H,9,18-19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUCOFCWZZXKSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)C)CC2=C(C=C(C(=C2)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277684 | |

| Record name | 4,4'-Methylenebis(2,5-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24785794 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

5339-30-0 | |

| Record name | 4,4′-Methylenebis[2,5-dimethylbenzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5339-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 3499 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005339300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2, 4,4'-methylenedi- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Methylenebis(2,5-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3-Bromophenoxy)ethyl]pyrrolidine](/img/structure/B1266476.png)

![8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1266491.png)

![8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1266492.png)